Apazone dihydrate
Overview
Description
Apazone dihydrate, also known as azapropazone dihydrate, is a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties. It is primarily used in the treatment of rheumatoid arthritis, osteoarthritis, and gout. The compound belongs to the benzotriazine class and is characterized by its ability to inhibit various neutrophil functions, including migration, aggregation, and superoxide production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apazone dihydrate involves the acylation of 1,2-dihydro-1,2,4-benzotriazine with propylmalonic acid. The key steps include:
- Formation of 1,2-dihydro-1,2,4-benzotriazine.
- Acylation with propylmalonic acid to introduce the carboxy group.
- Purification and crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
- Large-scale synthesis of 1,2-dihydro-1,2,4-benzotriazine.
- Controlled acylation reactions under optimized conditions to ensure high yield and purity.
- Crystallization and drying to obtain the dihydrate form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Apazone dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino and methyl substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Substituted derivatives with different pharmacological properties.
Scientific Research Applications
Apazone dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of benzotriazine derivatives and their reactivity.
Biology: Investigated for its effects on neutrophil functions and its potential as an anti-inflammatory agent.
Medicine: Applied in the treatment of rheumatoid arthritis, osteoarthritis, and gout due to its anti-inflammatory and uricosuric properties.
Industry: Utilized in the development of new NSAIDs and related pharmaceuticals .
Mechanism of Action
The mechanism of action of apazone dihydrate involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. By blocking these enzymes, this compound reduces inflammation, pain, and fever. Additionally, its uricosuric properties help increase the excretion of uric acid, making it effective in the treatment of gout .
Comparison with Similar Compounds
Indomethacin: Another NSAID with anti-inflammatory properties but different chemical structure.
Sulindac: Similar in its anti-inflammatory effects but with a different mechanism of action.
Piroxicam: A long-acting NSAID with a different chemical structure and pharmacokinetic profile
Uniqueness of Apazone Dihydrate:
Chemical Structure: Unique benzotriazine core with specific substituents.
Dual Action: Combines anti-inflammatory and uricosuric properties, making it effective for both arthritis and gout.
Neutrophil Inhibition: Specifically inhibits neutrophil functions, which is not a common feature among all NSAIDs
Properties
IUPAC Name |
5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.2H2O/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22;;/h7-9,11H,5-6H2,1-4H3;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGYOJUHDRDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13539-59-8 (Parent) | |
Record name | Apazone dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022634 | |
Record name | Azapropazone dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22304-30-9 | |
Record name | Apazone dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azapropazone dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APAZONE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF18764H96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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